Phenol, o-(3-methyl-2-butenyl)-
Overview
Description
Phenol, o-(3-methyl-2-butenyl)-, also known as 2-(3-methylbut-2-enyl)phenol, is a chemical compound with the molecular formula C11H14O . It is a member of the class of phenols, which are aromatic organic compounds where an -OH group is attached directly to a benzene ring .
Synthesis Analysis
The synthesis of phenols like Phenol, o-(3-methyl-2-butenyl)-, can be achieved through various methods. Some common methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .Molecular Structure Analysis
In its chemical structure, a molecule of this phenol has a methyl group substituted onto the ring of phenol . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom. This has an important effect on both the properties of the ring and of the -OH group .Chemical Reactions Analysis
Phenols, including Phenol, o-(3-methyl-2-butenyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water due to their ability to form hydrogen bonding .Scientific Research Applications
Intramolecular Cyclization and Polymerization
- Phenol derivatives, specifically 2-(3-methyl-2-butenyl)phenol, have been studied in reactions with palladium(II) chloride, resulting in the formation of various cyclic products like dimethylchromene and isopropylbenzofuran. The addition of sodium carboxylates affects the reaction's regioselectivity, demonstrating the influence of substituents on product distribution (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).
- Oxidative polymerization of derivatives like 2,6-bis(3-methyl-2-butenyl)phenol using copper-pyridine catalysts yields polymeric materials with potential applications in materials science. Such polymerizations can also include graft polymerization and addition reactions (Nishide, Suzuki, Tsuchida, & Yamada, 1981).
Natural Product Synthesis and Medicinal Chemistry
- In the search for natural products, novel phenol derivatives have been isolated from the fermentation products of Stereum hirsutum, with their structures elucidated through extensive spectroscopic methods. These compounds could have implications for medicinal chemistry and natural product research (Duan et al., 2015).
Antioxidant and Anti-inflammatory Properties
- Phenolic compounds, including those derived from phenol, o-(3-methyl-2-butenyl)-, have been shown to possess antioxidant activities. For example, certain phenolic compounds in maple syrup demonstrate significant antioxidant properties, which could be applied in food science and nutraceuticals (Li & Seeram, 2010).
- Phenylpropanoids and phytoquinoids from Illicium species, including derivatives of phenol, o-(3-methyl-2-butenyl)-, have shown potential as anti-inflammatory agents. This suggests their utility in developing treatments for inflammatory diseases (Matsui et al., 2007).
Chemical Synthesis and Catalysis
- Phenol derivatives are also important in the field of chemical synthesis and catalysis. For example, they can be used as ligands in oxo molybdenum(VI) complexes, showing catalytic activities in oxotransfer reactions, which are crucial in industrial and synthetic chemistry (Hossain et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-methylbut-2-enyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBOHBQKQLVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=CC=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150184 | |
Record name | Phenol, o-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, o-(3-methyl-2-butenyl)- | |
CAS RN |
1128-92-3 | |
Record name | 2-(3-Methyl-2-buten-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, o-(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Prenylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, o-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1128-92-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-Methyl-2-buten-1-yl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSD6L5GGZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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